
7-Bromo-4-chloroquinoline-3-carboxylic acid
Descripción general
Descripción
“7-Bromo-4-chloroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C12H9BrClNO2 . It is also known as Ethyl 7-bromo-4-chloroquinoline-3-carboxylate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H9BrClNO2 .
Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . For instance, the reaction of anilines with malonic acid equivalents has been used for the synthesis of 4-hydroxy-2(1H)-quinolones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 314.56 .
Aplicaciones Científicas De Investigación
ChatGPT in Medical Education
ChatGPT, a generative language model by OpenAI, has been embraced widely due to its conversational abilities on diverse topics. As of January 2023, ChatGPT reached over 100 million users, indicating its rapid acceptance by the public and professionals. Its application in medical education is particularly notable, offering virtual patient simulations, medical quizzes, and aid in curriculum development for health professionals. This highlights the potential of AI in enhancing medical training and practice, despite some limitations and challenges (Eysenbach, 2023).
AI in Misinformation Detection
AI Framework in Public Management
AI's integration into public management structures is explored, focusing on its ability to enhance data processing and analysis. This study underscores the necessity of ethical and political guidelines for AI's usage in public domains, highlighting its potential to streamline and improve public administration processes (Wirtz & Müller, 2018).
AI in Structural Engineering
In structural engineering, AI techniques like machine learning and deep learning are increasingly used for complex problem-solving. AI offers an efficient alternative to classical modeling techniques, particularly in dealing with uncertainties and decision-making processes in engineering design (Salehi & Burgueño, 2018).
AI for Drug Discovery and Development
AI language models are transforming drug discovery and development processes. They offer new approaches to target identification, clinical design, and regulatory decision-making. This application is particularly significant in developing treatments for diseases like COVID-19, illustrating AI's role in advancing medical research and pharmaceutical development (Liu et al., 2021).
Safety and Hazards
Safety measures for handling “7-Bromo-4-chloroquinoline-3-carboxylic acid” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHKXPOMFCGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
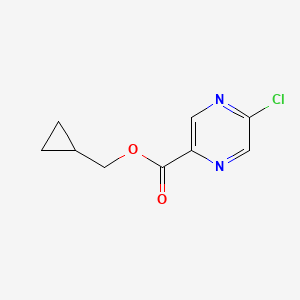
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
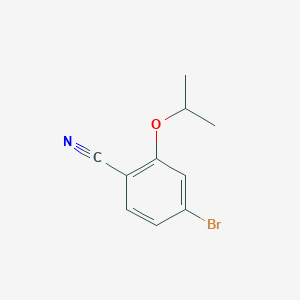
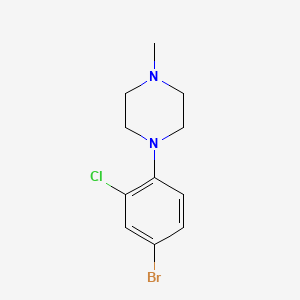
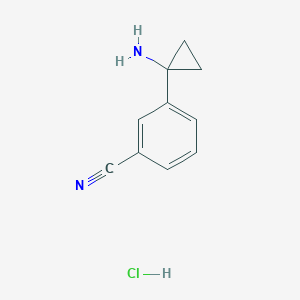


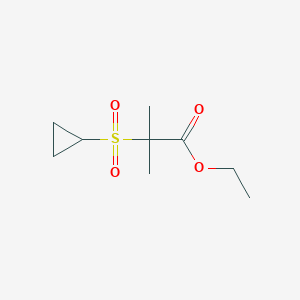
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
